2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate

Description

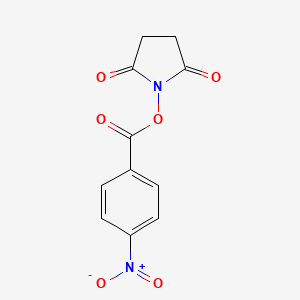

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O6/c14-9-5-6-10(15)12(9)19-11(16)7-1-3-8(4-2-7)13(17)18/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACXFYUMWSYYRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366868 | |

| Record name | 2,5-Pyrrolidinedione, 1-[(4-nitrobenzoyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30364-58-0 | |

| Record name | 2,5-Pyrrolidinedione, 1-[(4-nitrobenzoyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Nucleophilic Reactivity of 2,5 Dioxopyrrolidin 1 Yl 4 Nitrobenzoate

Principles of Nucleophilic Acyl Substitution in Activated Ester Chemistry

The fundamental reaction mechanism governing the utility of 2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate (B1230335) is nucleophilic acyl substitution. In this two-step process, a nucleophile, typically an amine, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the N-hydroxysuccinimide leaving group to form a stable acylated product.

Step 1: Nucleophilic Attack: The nucleophile (e.g., a primary amine, R-NH₂) attacks the carbonyl carbon of the NHS ester.

Step 2: Formation of Tetrahedral Intermediate: A short-lived tetrahedral intermediate is formed.

Step 3: Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide anion is eliminated, resulting in the formation of a new amide bond and the release of N-hydroxysuccinimide.

Amidation Reactions: Formation of Stable Amide Bonds with Primary Amines

The reaction of 2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate with primary amines is a cornerstone of its application, leading to the formation of highly stable amide bonds. This reaction is favored due to the high nucleophilicity of primary amines and the stability of the resulting amide linkage.

The kinetics of the amidation reaction using NHS esters are significantly influenced by the reaction conditions, most notably the pH. The reaction rate is dependent on the concentration of the free, unprotonated amine, which is the active nucleophile. Consequently, the reaction is pH-dependent, with optimal rates typically observed in the pH range of 8.0 to 9.0. researchgate.net At lower pH values, the amine is predominantly in its protonated, non-nucleophilic ammonium (B1175870) form (R-NH₃⁺), which slows the reaction. nih.gov Conversely, at very high pH, the competing hydrolysis of the NHS ester becomes increasingly significant, reducing the yield of the desired amide product. Current time information in Asia/Manila. The half-life of NHS esters decreases as the pH increases, for instance, from 4-5 hours at pH 7 to just 10 minutes at pH 8.6. Current time information in Asia/Manila.

The aminolysis of NHS esters in aqueous solutions generally follows a rate expression of k_obsd - k_OH⁻[OH⁻] = k₁[amine]_free. rsc.org This indicates a direct reaction between the ester and the free amine. While these reactions are typically performed without a catalyst, they can be subject to general base catalysis, where a base can facilitate the deprotonation of the amine, increasing its nucleophilicity. nih.gov

Table 1: pH Influence on NHS Ester Reactions

| pH Value | Amine State | NHS Ester Stability | Amidation Rate | Hydrolysis Rate |

|---|---|---|---|---|

| < 7.0 | Predominantly Protonated (R-NH₃⁺) | High | Slow | Slow |

| 7.0 - 8.0 | Increasing Deprotonation | Moderate | Increasing | Moderate |

| 8.0 - 9.0 | Optimal Deprotonation | Decreasing | Optimal | Increasing |

The structure of the reacting amine plays a critical role in the efficiency of amide bond formation. The nucleophilicity of the amine is a key determinant of the reaction rate. Generally, more basic amines are more nucleophilic and react faster. rsc.org A Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the amine, often shows a positive slope, indicating that a higher basicity leads to a higher reaction rate. nih.gov

Steric hindrance around the amino group can significantly decrease the reaction rate. Bulky substituents on or near the nitrogen atom can impede the approach of the nucleophile to the electrophilic carbonyl center of the NHS ester. This steric effect can lead to a substantial reduction in reaction efficiency, even for amines with high basicity. For example, secondary amines react much slower than primary amines, and sterically hindered primary amines, such as those with bulky alkyl groups on the α-carbon, will also exhibit reduced reactivity.

Table 2: Influence of Amine Structure on Reactivity with NHS Esters

| Amine Type | Relative Basicity (pKa) | Steric Hindrance | Expected Reaction Rate |

|---|---|---|---|

| Primary Alkylamine (e.g., Butylamine) | High (~10.6) | Low | Fast |

| Primary Arylamine (e.g., Aniline) | Low (~4.6) | Low | Slow |

| Sterically Hindered Primary Amine | High | High | Slow to Moderate |

Transesterification Pathways with Hydroxyl Functionalities

While the primary reaction of this compound is with amines, it can also undergo transesterification with hydroxyl-containing compounds, such as alcohols, or the side chains of serine, threonine, and tyrosine residues in proteins. This reaction follows a similar nucleophilic acyl substitution mechanism, where the hydroxyl group acts as the nucleophile.

However, the nucleophilicity of hydroxyl groups is generally lower than that of primary amines, especially at neutral to moderately basic pH. Therefore, amidation is the kinetically favored pathway. Transesterification becomes more competitive under conditions that favor the deprotonation of the hydroxyl group to form the more nucleophilic alkoxide or phenoxide ion, which typically requires a higher pH. The resulting ester linkages from transesterification are also more susceptible to hydrolysis than the robust amide bonds formed from amidation.

Chemo- and Regioselectivity in Complex Chemical Systems

In complex environments, such as in the modification of proteins and other biomolecules that present multiple nucleophilic sites, the chemo- and regioselectivity of this compound are of paramount importance.

Proteins typically possess multiple primary amino groups: the α-amino group at the N-terminus and the ε-amino groups on the side chains of lysine (B10760008) residues. The selective acylation of the N-terminal α-amino group over the numerous lysine ε-amino groups is a significant challenge in bioconjugation. This selectivity can often be achieved by exploiting the difference in the pKa values of these two types of amino groups. Current time information in Asia/Manila.

The α-amino group of the N-terminus generally has a pKa in the range of 7.6 to 8.0, whereas the ε-amino group of lysine has a pKa of around 10.5. nih.gov This difference in basicity means that at a physiological or slightly acidic pH (e.g., pH 7.0-7.5), a larger fraction of the N-terminal α-amino groups will be in the unprotonated, nucleophilic state compared to the lysine ε-amino groups. By carefully controlling the pH of the reaction, it is possible to favor the acylation of the N-terminus. At a pH below the pKa of the N-terminal amine, the reaction rate for both sites will be slow. As the pH approaches the pKa of the N-terminus, its reactivity increases significantly more than that of the lysine residues. At a higher pH (e.g., > 8.5), both types of amines are largely deprotonated and will react, with the more numerous lysine residues often being the primary sites of modification. Current time information in Asia/Manila.

Table 3: pKa Values and Their Implication for Selective Acylation

| Amino Group | Typical pKa Range | Predominant State at pH 7.4 | Reactivity at pH 7.4 |

|---|---|---|---|

| N-terminal α-amino | 7.6 - 8.0 | Partially Deprotonated | Moderately Reactive |

Impact of Steric and Electronic Factors on Reaction Selectivity

The reaction of this compound with nucleophiles, typically primary amines, proceeds via a nucleophilic acyl substitution mechanism. This process involves the formation of a transient tetrahedral intermediate, which then collapses to form a stable amide bond and release the N-hydroxysuccinimide leaving group. science.gov The selectivity and rate of this reaction are significantly influenced by both steric and electronic effects originating from the ester and the reacting nucleophile.

Electronic Factors:

The electronic nature of the acyl group is a critical determinant of the ester's reactivity. Electron-withdrawing groups on the benzoate (B1203000) ring enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The 4-nitro group in this compound is a strong electron-withdrawing group, which significantly activates the ester for reaction with amines.

The influence of such electronic effects can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of substituents. A study on the aminolysis of substituted N-succinimidyl benzoates determined Hammett ρ values, which measure the sensitivity of the reaction to electronic effects. For the competitive acylation of various amines by these esters, the ρ values were found to be positive (1.1 to 1.4), indicating that electron-withdrawing substituents, like the 4-nitro group, accelerate the reaction. mst.edu This positive ρ value reflects the substantial accumulation of negative charge at the acyl carbon in the transition state leading to the tetrahedral intermediate. mst.edu

Steric Factors:

Steric hindrance plays a crucial role in the reaction selectivity, affecting the accessibility of the electrophilic carbonyl center to the incoming nucleophile. Bulky substituents on either the nucleophile (the amine) or near the carbonyl group of the ester can significantly decrease the reaction rate. mst.edudigitellinc.com

Studies have shown that sterically hindered amines exhibit depressed rates of reaction with NHS esters. mst.edu For instance, the reaction rate with α-methylbenzylamine is lower than that with less hindered amines. mst.edu This sensitivity to steric factors provides strong evidence for the formation of a crowded tetrahedral intermediate before the rate-determining step of the reaction. mst.edu Consequently, this compound will react more readily with less sterically hindered primary amines. This factor can be exploited to achieve selective acylation in molecules containing multiple amine groups with different steric environments.

Comparative Reactivity Analysis with Other Activated Ester Classes

N-hydroxysuccinimide esters, including this compound, are part of a broader family of activated esters used for acylation. A comparative analysis with other common classes, such as pentafluorophenyl (PFP) esters and 4-nitrophenol (B140041) (PNP) esters, reveals important differences in reactivity and stability.

In a comparative study, the reactivity of NHS esters, PFP esters, and PNP esters towards an amine was evaluated. The results indicated that NHS esters generally exhibit higher reactivity than both PFP and PNP esters under similar conditions. thieme-connect.com However, this high reactivity is often coupled with lower hydrolytic stability, meaning they are more prone to hydrolysis in aqueous environments. thieme-connect.comwikipedia.org

The order of hydrolytic stability for these activated esters has been reported as: NHS ester > PFP ester > PNP ester. thieme-connect.com This means that while NHS esters react faster with amines, they also have a shorter half-life in aqueous buffers, which can be a limitation in certain bioconjugation protocols where longer reaction times are required. thieme-connect.com Pentafluorophenyl esters are often considered a favorable alternative as they are less susceptible to spontaneous hydrolysis while still maintaining effective reactivity for forming amide bonds. thieme-connect.comwikipedia.org 4-Nitrophenyl esters are generally less reactive than both NHS and PFP esters. thieme-connect.comnih.gov

The choice of activated ester is therefore a trade-off between reactivity and stability. For rapid conjugations with readily available amines, the high reactivity of an NHS ester like this compound is advantageous. For reactions requiring longer incubation times or where the nucleophile is present at low concentrations, the greater hydrolytic stability of a PFP ester might be preferred.

Below is an interactive data table summarizing the general reactivity and stability trends of these activated ester classes.

| Activated Ester Class | General Reactivity vs. Amines | Hydrolytic Stability | Key Features |

| N-Hydroxysuccinimide (NHS) Esters | High thieme-connect.com | Moderate thieme-connect.com | Widely used, highly reactive but can be susceptible to hydrolysis. |

| Pentafluorophenyl (PFP) Esters | Moderate to High thieme-connect.com | High thieme-connect.comwikipedia.org | Less susceptible to hydrolysis than NHS esters, providing a good balance of reactivity and stability. |

| 4-Nitrophenol (PNP) Esters | Lower thieme-connect.comnih.gov | Lower thieme-connect.com | Generally less reactive and less stable than NHS and PFP esters. |

Theoretical and Computational Investigations of N Hydroxysuccinimide Esters

Quantum Chemical Studies of Reaction Mechanisms and Transition State Structures

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms of N-Hydroxysuccinimide (NHS) esters like 2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate (B1230335) with nucleophiles, primarily amines. These computational investigations focus on mapping the potential energy surface of the reaction, identifying stationary points such as reactants, products, intermediates, and, most crucially, transition states. The calculated energies of these structures provide deep insights into the reaction's feasibility, kinetics, and mechanistic pathways.

Two primary mechanisms are often considered for the aminolysis of NHS esters: a stepwise pathway involving a tetrahedral intermediate and a concerted pathway.

Stepwise Mechanism: Experimental structure-reactivity studies on the aminolysis of N-succinimidyl benzoates have provided data consistent with a model in which a tetrahedral intermediate is formed reversibly, followed by a rate-determining breakdown of this intermediate to form the final amide product and release N-hydroxysuccinimide. mit.edunih.gov This pathway is analogous to the classical mechanism of ester aminolysis. Computational studies can model this tetrahedral intermediate and the transition states leading to its formation and collapse, calculating the associated energy barriers.

Concerted Mechanism: In contrast, some DFT modeling studies on the acylation of amines with specific NHS esters have suggested a concerted mechanism. nih.gov In this pathway, the nucleophilic attack by the amine and the departure of the N-hydroxysuccinimide leaving group occur simultaneously through a single transition state. DFT calculations on the reaction of 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate with cyclic alkylamines indicated that the reaction proceeds via a concerted mechanism, where the addition of the amine happens concurrently with the elimination of the succinimidyl fragment. nih.gov

The transition state structures for these pathways are characterized by specific geometries. For the stepwise mechanism, two transition states are calculated: one for the formation of the tetrahedral intermediate and one for its breakdown. For the concerted mechanism, a single transition state is identified where the bond to the incoming amine is partially formed while the bond to the NHS leaving group is partially broken. The relative energies of these calculated transition states can predict which pathway is more favorable under specific conditions. For instance, the nature of the amine, the solvent, and the substituents on the benzoate (B1203000) ring can all influence the energy landscape and thus the operative mechanism.

Computational Modeling and Prediction of Reactivity and Selectivity Profiles

Computational modeling is a powerful tool for predicting the reactivity and selectivity of NHS esters. By quantifying electronic and steric properties, these models can explain experimental observations and guide the design of new reagents. A key aspect of NHS ester chemistry is the competition between the desired aminolysis reaction and the undesirable hydrolysis of the ester in aqueous media. mdpi.comnih.gov Computational models can predict the relative rates of these two competing reactions by calculating the activation energy barriers for the attack of an amine versus a water molecule on the ester's carbonyl carbon.

DFT modeling of transition states has proven particularly effective in explaining and predicting stereoselectivity. In a study on the kinetic resolution of racemic methyl-substituted cyclic alkylamines using an NHS ester of 2-phenoxypropanoic acid, DFT calculations were performed on the transition states. nih.gov The calculated energy differences between the diastereomeric transition states were in good agreement with the experimentally observed selectivity. The models demonstrated that the high stereoselectivity was primarily due to lower steric hindrance in the transition state leading to the major product. nih.gov This predictive capability is invaluable for designing reactions where specific stereochemical outcomes are desired.

Furthermore, computational models can be used to generate quantitative structure-reactivity relationships (QSRRs). By calculating various molecular descriptors (e.g., atomic charges, orbital energies, dipole moments) for a series of related NHS esters and correlating them with experimental reaction rates, predictive models can be built. These models can then estimate the reactivity of new, unsynthesized NHS esters, accelerating the discovery of reagents with tailored reactivity profiles. For example, such models could predict how varying the substituents on the benzoate ring of a molecule like 2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate would alter its susceptibility to aminolysis versus hydrolysis.

Conformational Analysis and Molecular Dynamics Simulations of Ester Interactions

The reactivity and interaction of this compound are significantly influenced by its three-dimensional structure and dynamic behavior in solution. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these aspects.

Conformational Analysis: Conformational analysis of NHS esters involves identifying the stable, low-energy arrangements of their atoms. This is typically achieved through computational workflows that begin with a broad search using molecular mechanics, followed by higher-accuracy geometry optimizations of the resulting conformers using DFT. nih.govresearchgate.net For a molecule like this compound, key conformational variables include:

The puckering of the five-membered succinimide (B58015) ring.

Rotation around the N-O bond.

Rotation around the ester C-O bond, which determines the orientation of the succinimide ring relative to the p-nitrobenzoyl group.

Studies on related succinamide (B89737) structures show that the preferred geometries are often dictated by a delicate balance of intramolecular forces, including dipole-dipole repulsion and weak C-H···O hydrogen bonds. researchgate.net The relative orientation of the carbonyl groups in the succinimide ring and the ester group creates a specific electrostatic potential around the molecule, which influences how a nucleophile approaches the reactive carbonyl center.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of how an NHS ester interacts with its environment over time. mdpi.com By simulating the motion of the ester molecule surrounded by solvent molecules (e.g., water) and nucleophiles (e.g., amines), MD can reveal crucial details about the reaction process.

A relevant MD study on the hydrolysis of a different activated ester, p-methoxyphenyl dichloroacetate, in water demonstrated how this technique can be used to analyze the spatial distribution of reacting molecules. core.ac.ukrug.nl The simulations identified "reactive conformations," which are arrangements where a nucleophilic water molecule is positioned correctly to attack the ester. core.ac.ukrug.nl The frequency and lifetime of these reactive conformations correlate with the reaction rate.

For this compound, MD simulations could be used to:

Analyze the solvation shell around the ester, showing how water molecules are organized and whether they are positioned to promote hydrolysis.

Simulate the interaction with an approaching amine nucleophile, revealing the preferred pathways of attack and the role of solvent molecules in mediating the interaction.

Study how the flexibility of the molecule and its various conformations influence the accessibility of the carbonyl carbon to a nucleophile.

These simulations provide a molecular-level understanding of the factors that govern the ester's stability and reactivity in a condensed-phase environment, complementing the static picture provided by quantum chemical calculations of reaction pathways.

Prediction of Electronic Properties Influencing Ester Activation

The high reactivity of NHS esters is a direct consequence of their electronic structure. The N-hydroxysuccinimide group is an excellent leaving group because its conjugate acid has a low pKa, and the succinimide anion is stabilized by resonance. Computational methods can quantify the electronic properties that lead to this "activation" of the ester carbonyl group for nucleophilic attack.

Key electronic properties that can be calculated include:

Partial Atomic Charges: The partial charge on the carbonyl carbon is a primary indicator of its electrophilicity. Quantum chemical calculations consistently show a significant positive partial charge on this atom, making it highly susceptible to attack by nucleophiles.

LUMO Energy and Distribution: The Lowest Unoccupied Molecular Orbital (LUMO) is the orbital to which a nucleophile's electrons will be donated during a reaction. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. For an NHS ester, the LUMO is typically centered on the carbonyl group's π* anti-bonding orbital. Electron-withdrawing substituents on the acyl group, such as the 4-nitro group in this compound, lower the energy of the LUMO, thereby increasing the ester's reactivity.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For an activated ester, a strong positive potential is observed around the carbonyl carbon, graphically illustrating the site of likely nucleophilic attack.

The influence of electronic properties on reactivity is quantitatively described by the Hammett equation, which relates reaction rates to the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. A structure-reactivity study on the aminolysis of a series of substituted N-succinimidyl benzoates yielded Hammett ρ (rho) values, which measure the sensitivity of the reaction to substituent effects. mit.edu

| Amine Nucleophile | Hammett ρ Value |

|---|---|

| Aniline | 1.4 |

| α-Methylbenzylamine | 1.2 |

| Benzylamine | 1.1 |

Data from Cline, G. W.; Hanna, S. B. J. Am. Chem. Soc. 1987, 109, 3087-3091. mit.edu

The positive ρ values indicate that the reaction is accelerated by electron-withdrawing substituents on the benzoate ring, which stabilize the buildup of negative charge in the transition state. mit.edu The 4-nitro group in this compound is a strong electron-withdrawing group, which significantly enhances the electrophilicity of the carbonyl carbon, making the ester highly "activated" and reactive, a phenomenon that is accurately predicted and quantified by computational models of its electronic properties.

Future Research Directions in 2,5 Dioxopyrrolidin 1 Yl 4 Nitrobenzoate and Activated Ester Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary focus of future research will be the development of more environmentally benign and efficient methods for synthesizing 2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate (B1230335) and related activated esters. Traditional methods often rely on carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), which can form difficult-to-remove urea (B33335) byproducts. amerigoscientific.com

Future synthetic strategies are expected to move away from these classical coupling agents towards more sustainable alternatives. Recent advancements have demonstrated the use of simpler and less expensive reagents. For instance, methods using a combination of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and triethylamine (B128534) (Et₃N) have been developed for the synthesis of various active esters, including N-hydroxysuccinimide (NHS) esters, at room temperature, avoiding the need for carbodiimides altogether. organic-chemistry.orgnih.govacs.org Another promising approach involves using triphosgene (B27547) as a carboxylic acid activator, which offers a rapid and convenient synthesis of NHS esters under mild conditions. researchgate.net

| Synthetic Method | Key Reagents | Advantages |

| Carbodiimide (B86325) Coupling | DCC, EDC | Well-established, broad applicability |

| I₂/PPh₃ System | I₂, PPh₃, Et₃N | Avoids carbodiimides, room temperature, inexpensive organic-chemistry.orgnih.govacs.org |

| Triphosgene Activation | Triphosgene | Rapid, mild conditions, good yields researchgate.net |

| Palladium-Catalyzed Carbonylation | Pd catalyst, CO | Access from aryl halides, innovative route amerigoscientific.com |

Exploration of Expanded Reactivity and Selectivity in Challenging Chemical Transformations

While 2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate is well-known for its role in acylation reactions, particularly with amines, future research will explore its reactivity in more complex and challenging chemical transformations. A significant challenge in organic synthesis is controlling site selectivity—differentiating reactivity among the same kind of functional groups within a molecule. acs.orgscilit.com Future work will aim to develop catalytic systems that can precisely control the reaction of activated esters like this compound with specific functional groups in polyfunctional molecules.

Recent breakthroughs in C-H activation are paving the way for transforming traditionally unreactive bonds into useful chemical tools. eurekalert.orgnews-medical.net While ketones and esters have been challenging substrates due to their low affinity for metal catalysts, new methods are emerging that could be adapted for activated esters. eurekalert.org This could enable the modification of the 4-nitrobenzoate or the succinimide (B58015) ring of the molecule in novel ways, creating new functionalized building blocks.

Furthermore, the development of novel chemoselective N-acylating agents is an active area of research. uclan.ac.uk By fine-tuning the structure of the activated ester or the reaction conditions, it may be possible to achieve selective acylation of one type of amine in the presence of others, a critical capability for the synthesis of complex pharmaceuticals and biological probes. uclan.ac.uk The exquisite control over reactivity offered by some radical pathways, which can functionalize complex natural products with high precision, also presents an exciting avenue for expanding the utility of activated esters. taylorandfrancis.com

Advanced Applications in Bioorganic and Chemical Biology Research

Activated esters are indispensable tools in chemical biology, used for labeling proteins, synthesizing polymer-drug conjugates, and creating functional biomaterials. mdpi.comresearchgate.net Future applications of this compound will leverage its reactivity for more sophisticated biological research. One major area of development is in the synthesis of advanced glycopolymers, which are attractive candidates for biomaterials. mdpi.comresearchgate.net Post-polymerization modification using activated esters allows for the creation of a diverse library of functional polymers from a common backbone. nih.gov

The development of water-soluble activated esters that are stable against hydrolysis is a key goal. researchgate.net While many NHS esters are hydrophobic, novel polymer backbones are being designed to carry water-soluble activated esters, enabling bioconjugation reactions to be performed in fully aqueous environments under mild conditions, which is crucial for working with sensitive biomolecules like proteins and antibodies. mdpi.comresearchgate.net

Moreover, activated esters are being explored for their potential in drug discovery and as enzyme inhibitors. researchgate.netresearchgate.net For example, they have been evaluated as promising irreversible inhibitors for certain lipid kinases. researchgate.net The precise reactivity of this compound could be harnessed to design targeted covalent inhibitors or to develop probes for identifying and studying enzyme activity in complex biological systems.

| Application Area | Future Direction | Potential Impact |

| Glycopolymer Synthesis | Post-polymerization modification in aqueous media | Creation of advanced biomaterials mdpi.comresearchgate.net |

| Bioconjugation | Development of stable, water-soluble activated esters | Efficient labeling of proteins and antibodies in native environments mdpi.comresearchgate.net |

| Drug Discovery | Design of targeted covalent inhibitors and biological probes | New therapeutic agents and research tools uclan.ac.ukresearchgate.net |

| Monoclonal Antibody Production | Use of derivatives to improve production and quality | Enhanced manufacturing of biotherapeutics plos.org |

Integration with Emerging Synthetic Methodologies and Technologies

The integration of activated ester chemistry with cutting-edge technologies like flow chemistry and photoredox catalysis is poised to revolutionize their application. Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. Future research will focus on adapting the synthesis and application of this compound for continuous flow systems. This could lead to more efficient and automated processes for peptide synthesis and bioconjugation.

Photocatalysis and other light-driven transformations are also emerging as powerful tools in organic synthesis. rsc.org These methods can enable novel reaction pathways that are not accessible through traditional thermal methods. Exploring the use of light to mediate the reactivity of activated esters could open up new avenues for selective bond formation. For instance, harnessing light could provide temporal and spatial control over acylation reactions, allowing for precise modification of molecules in a complex environment.

Furthermore, the development of catalysts confined within nanostructured materials offers a way to mimic the active sites of enzymes. rsc.org Such "nanoconfinement" can lead to enhanced reaction rates and selectivities. Future work may involve designing nanocatalysts that can specifically bind and orient this compound and a substrate, thereby achieving highly selective transformations. rsc.org

Enhanced Computational Prediction and Rational Design of Activated Esters

Computational chemistry is becoming an increasingly powerful tool for predicting and understanding chemical reactivity. Future research will heavily rely on computational methods to guide the rational design of new activated esters with tailored properties. By modeling the steric and electronic effects within a molecule, chemists can predict reaction mechanisms and outcomes with greater accuracy.

For activated esters, computational studies can elucidate the mechanistic pathways of reactions like aminolysis, helping to understand the role of catalysts and solvent effects. researchgate.netnih.gov This knowledge is crucial for optimizing reaction conditions and for designing new activated esters with enhanced reactivity or selectivity. For example, theoretical studies have shown that phenolic esters with electron-withdrawing groups are particularly reactive, providing a design principle for new reagents. researchgate.net

Computer-aided molecular design (CAMD) can be used to assess the properties of new chemical structures before they are synthesized in the lab. rsc.org This approach can be applied to design novel activated esters with specific characteristics, such as improved stability, solubility, or a specific reactivity profile. By combining biophysical models and computational optimization, researchers can efficiently search through a vast chemical space to identify promising candidates, accelerating the discovery of next-generation reagents for synthesis and chemical biology. nih.gov

| Research Area | Computational Tool/Method | Objective |

| Reaction Mechanisms | Density Functional Theory (DFT), Ab initio methods | Elucidate transition states and intermediates in aminolysis reactions researchgate.netnih.gov |

| Molecular Properties | Molecular Mechanics (MM), Molecular Dynamics (MD) | Predict steric effects, conformational energies, and stability |

| Novel Reagent Design | Computer-Aided Molecular Design (CAMD) | Design new activated esters with tailored reactivity and physical properties rsc.org |

| Enzyme Engineering | Rational Design, Machine Learning | Improve enzyme stability and activity for biocatalytic applications mdpi.comuga.edu |

Q & A

Q. What are the optimal synthetic routes for 2,5-dioxopyrrolidin-1-yl 4-nitrobenzoate, and how can purity be ensured?

The compound is typically synthesized via active ester formation. A common method involves reacting 4-nitrobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature. Post-reaction, purification is achieved using column chromatography (silica gel) or preparative HPLC, followed by lyophilization for solvent removal . Purity is validated via reverse-phase HPLC with UV detection (λ = 254 nm), comparing retention times and peak areas against a certified reference standard .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Essential for confirming the presence of the dioxopyrrolidinyl group (δ ~2.7–3.0 ppm for succinimide protons) and the aromatic nitrobenzoate moiety (δ ~8.2–8.5 ppm for aromatic protons) .

- ESI-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 307.2) and detects impurities .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700–1800 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. How can researchers assess hydrolytic stability under physiological conditions?

Prepare a phosphate-buffered saline (PBS, pH 7.4) solution of the compound (1 mM) and incubate at 37°C. Monitor degradation over 24–48 hours using HPLC to quantify residual intact compound. Hydrolysis rates are calculated using first-order kinetics, with half-life (t₁/₂) reported as a stability metric .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dioxopyrrolidinyl group in coupling reactions?

The dioxopyrrolidinyl group acts as a leaving group, facilitating nucleophilic acyl substitution. Computational studies (e.g., DFT) reveal that electron-withdrawing effects of the nitro group on the benzoate enhance electrophilicity at the carbonyl carbon, accelerating reactions with amines or thiols. Heterogeneous copper catalysts may further stabilize transition states in radical-ionic coupling mechanisms .

Q. How can computational modeling predict reactivity in novel derivatives?

- Charge Distribution Analysis : Calculate partial atomic charges (e.g., using Gaussian09 at the B3LYP/6-31G* level) to identify electrophilic hotspots.

- Transition State Modeling : Simulate reaction pathways (e.g., with QM/MM methods) to predict activation energies and regioselectivity .

Q. What strategies resolve contradictions in reaction yields across studies?

Discrepancies often arise from trace moisture or catalyst variability. Systematic optimization includes:

- Moisture Control : Use anhydrous solvents and glovebox conditions.

- Catalyst Screening : Compare homogeneous (e.g., CuI) vs. heterogeneous catalysts (e.g., Cu/Al₂O₃) .

- Kinetic Profiling : Track intermediate formation via in-situ NMR or LC-MS to identify rate-limiting steps .

Q. How can this compound be applied in bioconjugation or targeted drug delivery?

The active ester reacts selectively with primary amines (e.g., lysine residues in proteins). For example:

- Antibody-Drug Conjugates : Incubate the compound with a monoclonal antibody (1:10 molar ratio) in PBS (pH 8.0, 4°C, 2 hours), followed by size-exclusion chromatography to remove unreacted linker .

- Polymer Functionalization : Graft onto PEG derivatives via amine-terminated chains for pH-responsive drug release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.